Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
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Overview
Description
“Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate” is a complex organic compound. It contains a benzyloxy carbonyl group, an amino group, a thiazolylsulfanyl group, and a methyl ester group .
Molecular Structure Analysis
The compound contains several functional groups. The benzyloxy carbonyl group is a carbamate group with a benzyl group attached. The amino group could participate in various reactions. The thiazolylsulfanyl group contains a thiazole ring, a type of heterocycle, with a sulfanyl group attached. The methyl ester group could be hydrolyzed under certain conditions .Chemical Reactions Analysis
The compound could undergo various reactions depending on the conditions. For example, the ester group could be hydrolyzed to form a carboxylic acid and methanol. The amino group could react with acids to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Characterization
Facile Syntheses of Oxazolines and Thiazolines : Microwave-assisted reactions of 2-amino-2-methyl-1-propanol or 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles in the presence of SOCl2 produced 2-substituted 2-oxazolines and 2-substituted thiazolines, respectively. This method demonstrates a new application of N-acylbenzotriazoles in preparing oxazolines and thiazolines under mild conditions with short reaction times, highlighting the versatility of similar compounds in synthetic chemistry (Katritzky et al., 2004).
Synthesis of Novel Thiofibrates : Novel thiofibrates were synthesized by treating 2-mercapto benzoxazoles with ethyl 2-bromo isobutyrates in the presence of anhydrous potassium carbonate. This study showcases the chemical reactivity of thiazole compounds and their derivatives, contributing to the field of organic synthesis and potential pharmaceutical applications (Niranjan M S & Chaluvaraju K C, 2018).
Potential Applications
Anticancer Properties : A study synthesized and evaluated the anticancer activity of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides against 60 cancer lines. Certain derivatives showed high selectivity against melanoma and breast cancer, indicating the potential of similar compounds for therapeutic applications (Ostapiuk et al., 2015).
Corrosion Inhibition : Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate was investigated as a new corrosion inhibitor for carbon steel in sulfuric acid solution. This research highlights the industrial application of similar compounds in protecting metals from corrosion, emphasizing the compound's effectiveness and efficiency in increasing the corrosion resistance of carbon steel (Hachama et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
methyl 3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-20-13(18)12(10-23-15-16-7-8-22-15)17-14(19)21-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRSTWDCUSUPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC1=NCCS1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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